molecular formula C8H7NO B12315115 p-Tolyl-d7 isocyanate

p-Tolyl-d7 isocyanate

Cat. No.: B12315115
M. Wt: 140.19 g/mol
InChI Key: MGYGFNQQGAQEON-AAYPNNLASA-N
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Description

p-Tolyl-d7 isocyanate: is a deuterated derivative of p-Tolyl isocyanate, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl-d7 isocyanate typically involves the reaction of p-Tolyl-d7 amine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely.

Chemical Reactions Analysis

Types of Reactions: p-Tolyl-d7 isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and water.

    Catalysts: Tertiary amines and metal catalysts.

    Solvents: Common solvents include dichloromethane and tetrahydrofuran.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Heterocycles: Formed from cycloaddition reactions.

Scientific Research Applications

Chemistry: p-Tolyl-d7 isocyanate is used as a reagent in organic synthesis, particularly in the preparation of labeled compounds for mechanistic studies.

Biology: In biological research, it is used to study protein interactions and enzyme mechanisms through isotopic labeling.

Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of labeled drug candidates for metabolic studies.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings, where isotopic labeling helps in understanding the polymerization process.

Mechanism of Action

The mechanism of action of p-Tolyl-d7 isocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. The molecular targets include proteins, enzymes, and other biomolecules, where it can form stable adducts.

Comparison with Similar Compounds

    p-Tolyl isocyanate: The non-deuterated version of p-Tolyl-d7 isocyanate.

    Phenyl isocyanate: Another aromatic isocyanate with similar reactivity.

    Methyl isocyanate: A simpler aliphatic isocyanate with different reactivity patterns.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in studies involving isotopic effects and mechanistic investigations. The presence of deuterium atoms can influence reaction kinetics and provide insights into reaction pathways that are not accessible with non-labeled compounds.

Properties

Molecular Formula

C8H7NO

Molecular Weight

140.19 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-isocyanato-6-(trideuteriomethyl)benzene

InChI

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

MGYGFNQQGAQEON-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N=C=O)[2H]

Canonical SMILES

CC1=CC=C(C=C1)N=C=O

Origin of Product

United States

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